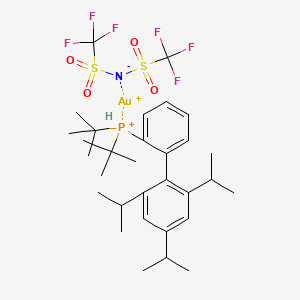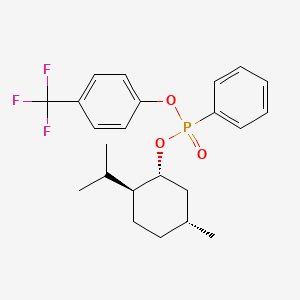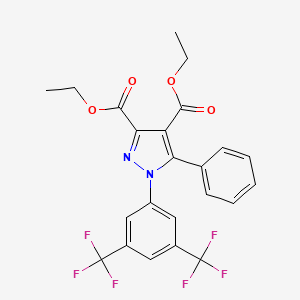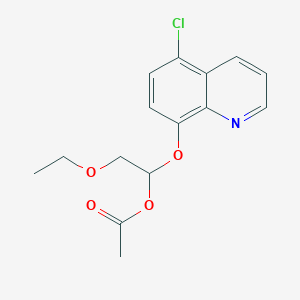
(2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Di-tert-butylphosphino-2’,4’,6’-triisopropylbiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide is a complex organometallic compound. It is known for its application as a catalyst in various chemical reactions, particularly in the field of organic synthesis. The compound features a gold(I) center coordinated to a phosphine ligand and a bis(trifluoromethanesulfonyl)imide anion, making it a valuable reagent in catalysis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Di-tert-butylphosphino-2’,4’,6’-triisopropylbiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide typically involves the following steps:
Preparation of the Ligand: The ligand, 2-Di-tert-butylphosphino-2’,4’,6’-triisopropylbiphenyl, is synthesized by reacting 2,4,6-triisopropylbromobenzene with magnesium in the presence of tetrahydrofuran (THF) to form a Grignard reagent.
Formation of the Gold Complex: The ligand is then reacted with a gold(I) precursor, such as chloro(dimethyl sulfide)gold(I), in the presence of a base like potassium carbonate.
Industrial Production Methods
While the synthesis described above is suitable for laboratory-scale preparation, industrial production may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to increase yield and efficiency. Additionally, continuous flow reactors and automated systems may be employed to scale up the production process.
化学反应分析
Types of Reactions
(2-Di-tert-butylphosphino-2’,4’,6’-triisopropylbiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide is primarily used as a catalyst in various organic reactions, including:
Cross-Coupling Reactions: It facilitates the formation of carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions.
Cycloaddition Reactions: It acts as a catalyst in [2+2] cycloaddition reactions of terminal arylalkynes with substituted alkenes to form functionalized cyclobutenes.
Common Reagents and Conditions
Reagents: Common reagents used in reactions with this compound include aryl halides, alkynes, alkenes, and various nucleophiles.
Major Products
The major products formed from reactions catalyzed by this compound include functionalized cyclobutenes, biaryl compounds, and various substituted aromatic compounds .
科学研究应用
Chemistry
In chemistry, (2-Di-tert-butylphosphino-2’,4’,6’-triisopropylbiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide is widely used as a catalyst in organic synthesis. It enhances the reactivity of palladium catalysis, making it valuable for the formation of carbon-carbon and carbon-heteroatom bonds .
Biology and Medicine
While its primary applications are in chemistry, the compound’s catalytic properties may also be explored in biological and medicinal chemistry for the synthesis of complex molecules and potential drug candidates.
Industry
In the industrial sector, this compound is used in the production of fine chemicals, pharmaceuticals, and agrochemicals. Its ability to catalyze various reactions efficiently makes it a valuable tool in large-scale chemical manufacturing .
作用机制
The mechanism by which (2-Di-tert-butylphosphino-2’,4’,6’-triisopropylbiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide exerts its catalytic effects involves the coordination of the gold(I) center to the phosphine ligand. This coordination activates the gold center, allowing it to facilitate the formation and breaking of chemical bonds in the substrate molecules. The bis(trifluoromethanesulfonyl)imide anion helps stabilize the gold complex and enhances its reactivity .
相似化合物的比较
Similar Compounds
Chloro(dimethyl sulfide)gold(I): Another gold(I) complex used in catalysis.
Chloro[2-di-tert-butyl(2’,4’,6’-triisopropylbiphenyl)phosphine]gold(I): A similar compound with a different anion.
BisPhePhos XD gold(I) chloride: A gold(I) complex with a different ligand structure.
Uniqueness
(2-Di-tert-butylphosphino-2’,4’,6’-triisopropylbiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide is unique due to its specific ligand structure, which provides enhanced stability and reactivity in catalytic reactions. The presence of the bis(trifluoromethanesulfonyl)imide anion further distinguishes it from other gold(I) complexes by enhancing its solubility and catalytic efficiency .
属性
分子式 |
C31H46AuF6NO4PS2+ |
|---|---|
分子量 |
902.8 g/mol |
IUPAC 名称 |
bis(trifluoromethylsulfonyl)azanide;ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;gold(1+) |
InChI |
InChI=1S/C29H45P.C2F6NO4S2.Au/c1-19(2)22-17-24(20(3)4)27(25(18-22)21(5)6)23-15-13-14-16-26(23)30(28(7,8)9)29(10,11)12;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h13-21H,1-12H3;;/q;-1;+1/p+1 |
InChI 键 |
XKIXXRYIUXNNCZ-UHFFFAOYSA-O |
规范 SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2[PH+](C(C)(C)C)C(C)(C)C)C(C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-Phenyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-oxadiazol-2-amine](/img/structure/B12895810.png)

![Imidazo[1,2-a]pyrazin-8-amine, N-[2-(4-morpholinyl)ethyl]-3-phenyl-](/img/structure/B12895834.png)
![2'-Deoxy-8-[4-(hydroxymethyl)phenyl]guanosine](/img/structure/B12895837.png)


![2-(Hydroxymethyl)benzo[d]oxazole-7-carbonyl chloride](/img/structure/B12895874.png)
![4-[2-(4-Methoxyphenyl)-1,3-oxazol-5-yl]aniline](/img/structure/B12895879.png)
